5-Fluoropyrimidine-2-carbaldehyde
Overview
Description
5-Fluoropyrimidine-2-carbaldehyde is a fluorinated pyrimidine derivative with the molecular formula C5H3FN2O. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom in the pyrimidine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrimidine-2-carbaldehyde typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with fluorinating agents such as N-fluoropyridinium salts. The reaction conditions often require the presence of a strong acid and a suitable solvent to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the fluorine atom in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of 5-fluoropyrimidine-2-carboxylic acid.
Reduction: Formation of 5-fluoropyrimidine-2-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoropyrimidine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Fluoropyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, in medicinal chemistry, it may inhibit key enzymes involved in DNA synthesis and repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
5-Fluorocytosine: An antifungal agent with a fluorinated pyrimidine ring.
5-Fluoropyridine-2-carbaldehyde: A structurally similar compound with a pyridine ring instead of a pyrimidine ring
Uniqueness
5-Fluoropyrimidine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde group and a fluorine atom in the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-fluoropyrimidine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJXSFMYANTTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696196 | |
Record name | 5-Fluoropyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935667-50-8 | |
Record name | 5-Fluoropyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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